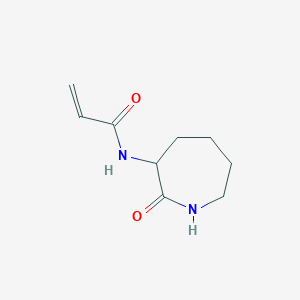

N-(2-oxoazepan-3-yl)propenamide

Description

N-(2-Oxoazepan-3-yl)propenamide is a synthetic amide derivative characterized by a seven-membered azepan ring with a ketone group at the 2-position and a propenamide (CH₂=CH–C(O)–NH–) substituent at the 3-position. For example, compound 35 (1-(4-fluorobenzyl)-N-(2-oxoazepan-3-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide) demonstrates high synthetic efficiency (89% yield) and thermal stability (mp 218–219°C) , while (S)-N-(2-oxoazepan-3-yl)biphenyl-4-carboxamide exhibits a triclinic crystal structure suitable for polyamide synthesis . These analogs underscore the versatility of the 2-oxoazepan scaffold in drug design and material science.

Properties

IUPAC Name |

N-(2-oxoazepan-3-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-2-8(12)11-7-5-3-4-6-10-9(7)13/h2,7H,1,3-6H2,(H,10,13)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFMHDOGFSSQZEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1CCCCNC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-oxoazepan-3-yl)propenamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 182.223 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It is believed to modulate various signaling pathways, which can lead to significant therapeutic effects.

- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active sites, thereby altering metabolic pathways.

- Receptor Modulation : It can act as an agonist or antagonist at specific receptors, influencing physiological responses.

1. Rho Kinase Inhibition

Research indicates that compounds similar to this compound exhibit inhibitory effects on Rho kinase, which is implicated in various diseases such as hypertension, asthma, and cancer. The inhibition of Rho kinase can lead to smooth muscle relaxation and reduced cell proliferation, making it a potential therapeutic agent for conditions like chronic arterial obstruction and autoimmune diseases .

2. Anti-inflammatory Properties

Studies have shown that derivatives of the compound can activate Formyl peptide receptor 2 (FPR2), leading to anti-inflammatory effects. These compounds reduce the production of pro-inflammatory cytokines such as IL-1β and TNF-α in microglial cells stimulated with lipopolysaccharide (LPS), suggesting their utility in treating neuroinflammatory conditions .

3. Anticancer Activity

This compound has been linked to anticancer properties through its ability to induce apoptosis in cancer cells. For instance, related compounds have demonstrated increased p53 expression and caspase-3 activation in MCF-7 breast cancer cells, leading to cell death .

Case Studies and Research Findings

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

N-(2-oxoazepan-3-yl)propenamide has been studied for its potential anticancer properties. Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For example, a study on related compounds demonstrated percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against different cancer cell lines, including SNB-19 and OVCAR-8 .

| Cell Line | Percent Growth Inhibition (%) |

|---|---|

| SNB-19 | 86.61 |

| OVCAR-8 | 85.26 |

| NCI-H40 | 75.99 |

| HOP-92 | 67.55 |

Mechanism of Action

The anticancer effects are believed to be linked to the compound's ability to induce apoptosis and inhibit cell proliferation through various signaling pathways, including the modulation of the MAPK pathway .

Neuropharmacology

Anti-inflammatory Properties

This compound has shown promise as an anti-inflammatory agent. Studies suggest that it can modulate inflammatory responses in microglial cells, which are crucial in neuroinflammatory conditions. The compound reduces the release of pro-inflammatory cytokines such as interleukin (IL)-1β and tumor necrosis factor (TNF)-α in stimulated cultures .

Neuroprotective Effects

In addition to its anti-inflammatory properties, the compound may also offer neuroprotective effects by reducing oxidative stress and preventing neuronal apoptosis in models of neurodegeneration .

Cardiovascular Applications

Rho Kinase Inhibition

Research indicates that this compound may act as a Rho kinase inhibitor, which is significant for cardiovascular health. Rho kinase plays a role in smooth muscle contraction and vascular remodeling, making this compound a candidate for treating conditions such as hypertension and cardiac hypertrophy .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

In Vitro Studies

A study indicated that related oxazepin derivatives exhibited significant anticancer activity across multiple cell lines with IC50 values suggesting effective concentrations for therapeutic use.

Molecular Docking Studies

Computational analyses have shown that compounds with similar structures can effectively bind to target proteins involved in disease pathways, indicating potential therapeutic mechanisms for this compound .

Preclinical Studies

Preclinical models have highlighted the anti-inflammatory and neuroprotective properties of this compound, establishing a foundation for further clinical exploration.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide group in N-(2-oxoazepan-3-yl)propenamide undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

Example Reaction:

Conditions:

-

Base-Catalyzed Hydrolysis: Aqueous NaOH at elevated temperatures (e.g., 80–100°C).

-

Acid-Catalyzed Hydrolysis: Concentrated HCl or HSO under reflux.

Supporting Evidence:

-

Analogous hydrolysis of esters to carboxylic acids (e.g., conversion of ethyl acrylate derivatives in ).

-

Lactam ring stability under basic conditions is context-dependent but can influence hydrolysis kinetics.

Reduction Reactions

The amide group and lactam ring can be reduced to generate amine derivatives.

Example Reaction:

Conditions:

-

Lithium Aluminum Hydride (LiAlH4_44) : In anhydrous THF or diethyl ether at 0–25°C.

-

Sodium Borohydride (NaBH4_44) : Less effective for amide reduction unless combined with additives like iodine.

Supporting Evidence:

-

Reduction of ketones and amides in structurally related compounds (e.g., 2-(2-oxoazepan-3-yl)acetic acid derivatives in).

Substitution Reactions

The propenamide side chain participates in nucleophilic substitution, particularly at the α,β-unsaturated carbonyl position.

Example Reaction:

Conditions:

-

Alkylation : Alkyl halides (R-X) with KCO in DMF or acetonitrile.

-

Acylation : Acyl chlorides in the presence of pyridine.

Supporting Evidence:

-

Substitution reactions observed in oxoazepane derivatives (e.g.,).

Ring-Opening Reactions

The lactam ring in 2-oxoazepane can undergo hydrolysis or aminolysis to form linear amides or amino acids.

Example Reaction:

Conditions:

-

Acidic Hydrolysis : Concentrated HCl at 100°C.

-

Enzymatic Cleavage : Proteases or amidases in buffered solutions.

Supporting Evidence:

Coupling Reactions

The propenamide moiety can act as a building block for synthesizing ureas or peptide-like derivatives.

Example Reaction:

Conditions:

-

Carbodiimide Coupling : DCC or EDC with NHS in dry acetonitrile.

-

Isocyanate Addition : Phenyl isocyanates at room temperature.

Supporting Evidence:

Critical Research Findings

-

Metabolic Stability : Derivatives of N-(2-oxoazepan-3-yl)propanamide show moderate stability in microsomal assays, with hydroxylation at the azepane ring being a primary metabolic pathway .

-

Biological Activity : Ureidopropanamide analogs exhibit anti-inflammatory properties via FPR2 receptor modulation, reducing ROS production in microglial cells .

-

Stereochemical Influence : (S)-isomers generally demonstrate higher receptor affinity and metabolic stability compared to (R)-isomers .

Comparison with Similar Compounds

The following analysis compares N-(2-oxoazepan-3-yl)propenamide derivatives with structurally related compounds, focusing on synthesis, physicochemical properties, and applications.

N-(2-Oxoazepan-3-yl) Derivatives

- Compound 35 (): A pyrazolo-pyridine carboxamide derivative synthesized via coupling reactions, achieving 89% yield and high crystallinity .

- (S)-N-(2-Oxoazepan-3-yl)biphenyl-4-carboxamide (): Synthesized using (S)-α-amino-ε-caprolactam and 4-phenyl-benzoyl chloride, forming a triclinic crystal lattice (space group P1) .

Propenamide Derivatives ():

- 11b–11f: Benzo[de]isoquinolin-based propenamides with varying alkyl/amine substituents. Yields range from 30% (11d) to 76% (11c), with melting points between 188°C (11f) and 235°C (11b) .

Physicochemical Properties

Key Observations :

- Synthetic Efficiency: Azepan-containing compounds (e.g., 35) exhibit higher yields (89%) compared to benzo[de]isoquinolin propenamides (30–76%), likely due to optimized reaction conditions or intermediate stability .

- Thermal Stability : Melting points correlate with molecular rigidity. The pyrazolo-pyridine derivative (35 ) shows a higher mp (218°C) than flexible side-chain analogs like 11f (188°C) .

- Crystallinity : Azepan derivatives often form well-defined crystals (e.g., triclinic structure in ), whereas bulkier substituents (e.g., in 11d ) result in amorphous solids .

Q & A

Q. What are the recommended synthetic routes for N-(2-oxoazepan-3-yl)propenamide, and how can reaction conditions be optimized for high purity and yield?

- Methodological Answer : The synthesis typically involves a condensation reaction between 2-oxoazepan-3-amine and propenoyl chloride. Key optimization steps include:

- Temperature Control : Maintain reaction temperatures between 0–5°C during acyl chloride addition to minimize side reactions (e.g., hydrolysis) .

- Solvent Selection : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to enhance reactivity .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product. High yields (e.g., 89% in analogous syntheses) are achievable with stoichiometric optimization .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

- Methodological Answer : Combine multiple analytical techniques:

- High-Resolution Mass Spectrometry (HRMS-ESI) : Confirm molecular weight (e.g., [M + Na]⁺ peaks) with ≤2 ppm deviation from theoretical values .

- NMR Spectroscopy : Use ¹H/¹³C NMR to verify the presence of the propenamide vinyl group (δ ~5.5–6.5 ppm for protons) and the azepanone carbonyl (δ ~170 ppm for carbon) .

- X-ray Crystallography : Resolve crystal structures to validate stereochemistry and hydrogen-bonding patterns, as demonstrated for related N-(2-oxoazepan-3-yl)carboxamides .

Advanced Research Questions

Q. What strategies are effective in analyzing the structure-activity relationships (SAR) of this compound derivatives for neurotrophic receptor modulation?

- Methodological Answer : SAR studies require systematic modifications and assays:

- Side-Chain Variations : Synthesize analogs with substituted propenamide groups (e.g., fluorinated or methylated) to assess steric/electronic effects on receptor binding .

- Receptor Binding Assays : Use competitive inhibition assays (e.g., TrkB receptor binding with ANA-12, a structurally related antagonist) to quantify IC₅₀ values .

- Computational Docking : Validate binding poses using AutoDock or similar tools, ensuring RMSD ≤2 Å compared to crystallographic data .

Q. How can researchers resolve contradictions in biological activity data for this compound analogs across different assay systems?

- Methodological Answer : Address discrepancies through:

- Orthogonal Assays : Compare in vitro (e.g., cell-free kinase inhibition) and in vivo (e.g., rodent neuroprotection models) results to identify assay-specific artifacts .

- Solubility Optimization : Adjust solvent systems (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) and confirm compound stability via HPLC monitoring .

- Statistical Meta-Analysis : Apply multivariate regression to isolate variables (e.g., pH, temperature) contributing to divergent outcomes .

Q. What crystallographic techniques are critical for elucidating the conformational flexibility of this compound in solid-state studies?

- Methodological Answer : Key steps include:

- Crystal Growth : Use slow vapor diffusion (e.g., ethanol/water) to obtain high-quality single crystals .

- Data Collection : Employ MoKα radiation (λ = 0.71073 Å) and refine triclinic (P1) or monoclinic systems to resolve torsional angles (e.g., α = 63.66°, β = 82.69°) .

- Hydrogen-Bond Analysis : Map intermolecular interactions (e.g., N–H···O bonds) to explain packing motifs and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.